molecular formula C6H7Br2NO B1586653 2-Bromomethyl-3-hydroxypyridine hydrobromide CAS No. 87440-88-8

2-Bromomethyl-3-hydroxypyridine hydrobromide

Cat. No.: B1586653
CAS No.: 87440-88-8
M. Wt: 268.93 g/mol
InChI Key: YEZLFBCEZYSGQC-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-hydroxypyridine hydrobromide is a chemical compound with the molecular formula C₆H₆BrNO·HBr and a molecular weight of 268.93 g/mol . It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-3-hydroxypyridine hydrobromide typically involves the bromination of 3-hydroxypyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-3-hydroxypyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Ketones or aldehydes.

    Reduction Reactions: Reduced pyridine derivatives.

Scientific Research Applications

2-Bromomethyl-3-hydroxypyridine hydrobromide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Bromomethyl-3-hydroxypyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3-hydroxypyridine hydrobromide
  • 2-Iodomethyl-3-hydroxypyridine hydrobromide
  • 2-Methyl-3-hydroxypyridine hydrobromide

Uniqueness

2-Bromomethyl-3-hydroxypyridine hydrobromide is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. This unique reactivity makes it particularly useful in certain synthetic and research applications where selective bromination is desired .

Properties

IUPAC Name

2-(bromomethyl)pyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.BrH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZLFBCEZYSGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385169
Record name 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87440-88-8
Record name 2-BROMOMETHYL-3-HYDROXYPYRIDINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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